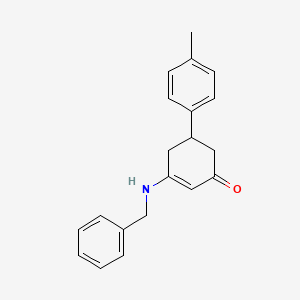
N-1,3-benzodioxol-5-yl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, commonly known as BDB, is a chemical compound that belongs to the class of phenethylamines. It is a derivative of the well-known drug MDMA (3,4-methylenedioxymethamphetamine), which is commonly known as ecstasy. BDB is a psychoactive compound that has been studied for its potential therapeutic uses in various scientific research applications.
Mécanisme D'action
BDB acts as a serotonin releasing agent and a dopamine releasing agent. It increases the levels of serotonin and dopamine in the brain, which are neurotransmitters that are associated with feelings of happiness and well-being.
Biochemical and Physiological Effects:
BDB has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as body temperature. It also causes the release of hormones such as cortisol and prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
BDB has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It is also a relatively stable compound and can be stored for long periods of time. However, there are also limitations to its use in lab experiments. BDB is a psychoactive compound and can cause changes in behavior and mood in test subjects. It is also a controlled substance and requires special permits for use in lab experiments.
Orientations Futures
There are several future directions for research on BDB. One area of research is the potential therapeutic uses of BDB in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the potential use of BDB in treating depression and anxiety disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of BDB and its potential risks and benefits for use in lab experiments.
Applications De Recherche Scientifique
BDB has been studied for its potential therapeutic uses in various scientific research applications. It has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. BDB has also been studied for its potential use in treating depression and anxiety disorders.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-16(15-8-19-11-3-1-2-4-13(11)22-15)17-10-5-6-12-14(7-10)21-9-20-12/h1-7,15H,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUXNMSOKNFPNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-fluoro-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3928137.png)
![N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3928150.png)
![2-bromo-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3928154.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B3928164.png)
![methyl 2-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3928173.png)
![11-(3-nitrophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928174.png)
![1-(10H-phenothiazin-10-yl)-3-[(2-phenylethyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3928180.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B3928186.png)
![4-{4-[(2-hydroxyphenyl)amino]-1-phthalazinyl}-N,N-dimethylbenzamide](/img/structure/B3928191.png)

![7-benzoyl-11-(4-hydroxy-3,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928203.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3928204.png)
![2-fluoro-N-{3-[(2-morpholin-4-ylethyl)amino]-3-oxopropyl}benzamide](/img/structure/B3928209.png)
![10-butyryl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928213.png)